molecular formula C12H13N3OS2 B2431780 Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1797247-74-5

Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No.: B2431780
CAS No.: 1797247-74-5
M. Wt: 279.38
InChI Key: PBPOTXWEHWAZFI-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-17-9-4-5-15(7-9)12(16)8-2-3-10-11(6-8)14-18-13-10/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPOTXWEHWAZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the thiadiazole ring through a cyclization reaction This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone has several notable applications:

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For example:
    CompoundTarget PathogenActivity (IC50)
    Thiadiazole Derivative AE. coli15 µg/mL
    Thiadiazole Derivative BS. aureus10 µg/mL
  • Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown significant cytotoxicity against cancer cell lines, including breast and lung cancer cells.
  • The compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity. Its mechanism may involve:
    • Inhibition of certain enzymatic activities crucial in disease processes.
    • Interaction with proteins involved in cancer pathways (e.g., Bcl-2 and caspases).

Chemical Research

  • As a building block in organic synthesis, it serves as an intermediate for synthesizing more complex molecules with potential therapeutic applications.

Case Studies

Several case studies highlight the biological activities of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound could inhibit the growth of resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.
  • Anticancer Activity Assessment : In vitro studies reported an IC50 value of less than 10 µM for certain derivatives against A-431 skin cancer cells, indicating strong anticancer potential.

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:

    Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the thiadiazole ring structure but differ in the substituents attached to the ring. They may have similar chemical properties but different biological activities.

    Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but may lack the thiadiazole ring. They can have different chemical and biological properties compared to this compound.

    Methylthio-substituted compounds: These compounds contain the methylthio group but may have different core structures. Their chemical reactivity and biological activities can vary depending on the overall molecular structure.

The uniqueness of this compound lies in its specific combination of the thiadiazole ring, pyrrolidine ring, and methylthio group, which imparts distinct chemical and biological properties.

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone is a complex heterocyclic compound known for its diverse biological activities. This compound features a thiadiazole ring, which contributes to its potential as a therapeutic agent. Research has indicated various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14N2OS\text{C}_{12}\text{H}_{14}\text{N}_2\text{OS}

This molecular formula indicates the presence of sulfur and nitrogen atoms within the heterocyclic framework, which are pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound has been shown to inhibit certain enzymatic activities that are crucial in disease processes, thus exerting therapeutic effects.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The specific activity against pathogens remains an area of ongoing research, but initial findings suggest potential effectiveness against resistant strains.

Compound Target Pathogen Activity (IC50)
Thiadiazole Derivative AE. coli15 µg/mL
Thiadiazole Derivative BS. aureus10 µg/mL

Anticancer Properties

This compound has been evaluated for its anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through various pathways including the modulation of cell cycle regulators.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)8.0Cell cycle arrest

Study on Antiviral Activity

A recent study explored the antiviral potential of thiadiazole derivatives against HIV-1. The results indicated that certain modifications to the thiadiazole structure enhanced antiviral efficacy, suggesting a promising avenue for drug development.

"Compounds with a benzo[c][1,2,5]thiadiazole core showed significant inhibition of HIV replication in vitro."

Research on Enzyme Inhibition

Another investigation focused on the inhibition of activin receptor-like kinase 5 (ALK5), a target implicated in cancer progression. The study found that derivatives including this compound exhibited potent inhibitory effects.

Q & A

Q. Table 1. Synthetic Yields Under Varied Conditions

Reagent Ratio (NBS:Substrate)SolventTemperature (°C)Yield (%)
1:1.1Diethyl ether8054
1:1.3CCl₄8074
1:1.5Toluene9068

Q. Table 2. Key NMR Assignments

Proton Environmentδ (ppm)Multiplicity
Benzo-thiadiazole C-H8.22–8.47dd
Pyrrolidine SCH₃2.65s
Methanone C=ONot observed (¹³C: ~190 ppm)

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